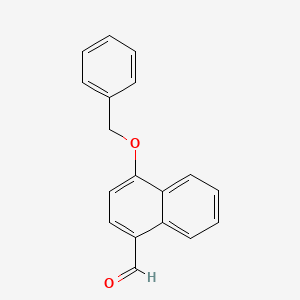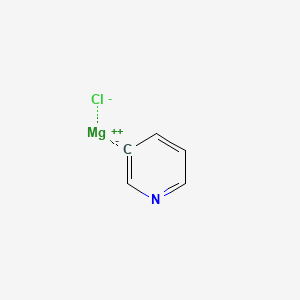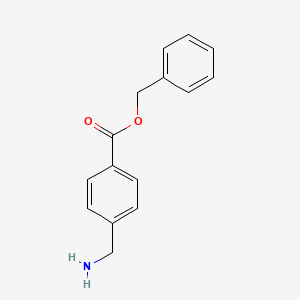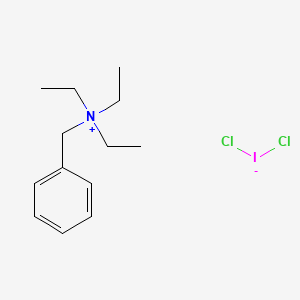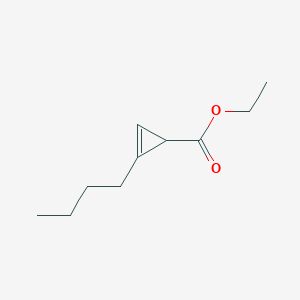
Ethyl 2-butylcycloprop-2-ene-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethyl 2-butylcycloprop-2-ene-1-carboxylate is an organic compound with a unique cyclopropene ring structure
準備方法
Synthetic Routes and Reaction Conditions
Ethyl 2-butylcycloprop-2-ene-1-carboxylate can be synthesized through the reaction of cycloprop-2-ene carboxylic acids with ethyl iodide in the presence of a base such as lithium diisopropylamide (LDA). The reaction typically involves cooling the reaction mixture to low temperatures (around -78°C) to control the reactivity and ensure the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring the purity of reagents to achieve high yields and purity of the final product.
化学反応の分析
Types of Reactions
Ethyl 2-butylcycloprop-2-ene-1-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The compound can undergo substitution reactions where the ethyl group or other substituents are replaced by different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Substitution reactions often involve nucleophiles like sodium methoxide (NaOMe) or other alkoxide bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
Ethyl 2-butylcycloprop-2-ene-1-carboxylate has several applications in scientific research:
Organic Synthesis: It serves as a building block for synthesizing more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Chemical Biology: The compound’s reactivity makes it useful in studying enzyme mechanisms and developing enzyme inhibitors.
Material Science: It can be used in the synthesis of polymers and other materials with unique properties.
Medicinal Chemistry: Researchers explore its potential as a precursor for bioactive compounds that could have therapeutic applications.
作用機序
The mechanism by which ethyl 2-butylcycloprop-2-ene-1-carboxylate exerts its effects involves the reactivity of the cyclopropene ring. The strained ring system is prone to undergo ring-opening reactions, which can lead to the formation of reactive intermediates such as carbenes. These intermediates can then participate in various chemical transformations, including insertion into C-H bonds or addition to multiple bonds .
類似化合物との比較
Similar Compounds
Ethyl 2,3-diphenylcycloprop-2-ene-1-carboxylate: This compound has a similar cyclopropene ring structure but with phenyl groups instead of butyl groups.
Cycloprop-2-ene carboxylic acid derivatives: These compounds share the cyclopropene ring and carboxylate functionality but differ in their substituents.
Uniqueness
Ethyl 2-butylcycloprop-2-ene-1-carboxylate is unique due to its specific combination of a butyl group and an ethyl ester, which imparts distinct reactivity and properties compared to other cyclopropene derivatives. This uniqueness makes it valuable in specific synthetic applications where these properties are advantageous.
特性
IUPAC Name |
ethyl 2-butylcycloprop-2-ene-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H16O2/c1-3-5-6-8-7-9(8)10(11)12-4-2/h7,9H,3-6H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PKGWUJQDJAHNRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=CC1C(=O)OCC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H16O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
168.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



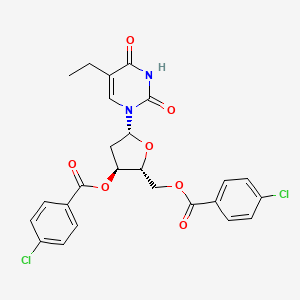

![Methyl-[3-(4,4,5,5,5-pentafluoropentylthio)-propyl]-amine](/img/structure/B6316529.png)


